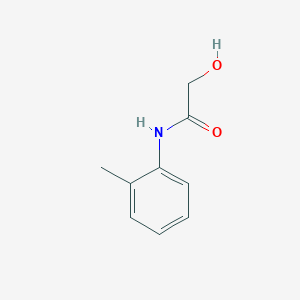

2-Hydroxy-N-(2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOGTFLNLEATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286645 | |

| Record name | 2-Hydroxy-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-43-6 | |

| Record name | 2-Hydroxy-N-(2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Hydroxy N 2 Methylphenyl Acetamide

Established Synthetic Pathways to the Core Structure

The traditional synthesis of 2-Hydroxy-N-(2-methylphenyl)acetamide is built upon fundamental organic reactions that reliably construct the molecule's core components: the amide bond, the α-hydroxyl group, and the 2-methylphenyl group.

The formation of the amide bond is the cornerstone of the synthesis for this compound. This is typically achieved through the acylation of 2-methylaniline (o-toluidine). A common and effective method is the Schotten-Baumann reaction, where an acyl chloride, such as chloroacetyl chloride, is reacted with the amine under basic conditions. neliti.comresearchgate.net The resulting intermediate, 2-chloro-N-(2-methylphenyl)acetamide, can then be converted to the final product.

The general reaction is as follows:

Reacting 2-methylaniline with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in a suitable solvent like tetrahydrofuran (B95107) or an aqueous-organic mixture. neliti.com

An alternative to using highly reactive acyl chlorides involves the use of carboxylic acids (like glycolic acid) activated by coupling agents. These agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of the amide bond, often under milder conditions than those required for acyl chlorides.

The α-hydroxyl group is a critical feature of the target molecule. Its introduction can be approached in two primary ways:

Starting with a Hydroxylated Precursor: The most direct method involves using a starting material that already contains the hydroxyl group. Glycolic acid or its derivatives (e.g., ethyl glycolate) can be used in the acylation step. When using glycolic acid directly, a coupling agent is necessary to activate the carboxyl group for amidation. researchgate.net A more common route involves a two-step process starting with an easily handled precursor like chloroacetyl chloride. The acylation reaction first yields 2-chloro-N-(2-methylphenyl)acetamide. The chlorine atom, being a good leaving group, is then substituted by a hydroxyl group via nucleophilic substitution, typically by hydrolysis with a base like sodium hydroxide (B78521) in an aqueous solution.

Direct Hydroxylation: Innovative methods allow for the direct hydroxylation of the α-carbon on the N-arylacetamide backbone. A patented method describes the synthesis of α-hydroxyamide compounds by reacting the corresponding amide with an alkali (e.g., potassium hydroxide) in dimethyl sulfoxide (B87167) (DMSO), using air as a green and readily available oxidant. google.com This one-step process avoids the need for halogenated intermediates and represents a more atom-economical approach. google.com

The 2-methylphenyl (o-tolyl) group is introduced into the molecular structure through the choice of the starting amine. The synthesis begins with 2-methylaniline (o-toluidine), which serves as the nucleophile in the initial acylation reaction. The reaction of this primary aromatic amine with an appropriate acetylating agent, such as chloroacetyl chloride or an activated form of glycolic acid, directly incorporates the 2-methylphenyl group onto the nitrogen atom of the acetamide (B32628), forming the characteristic N-aryl amide structure. researchgate.net The selection of this specific isomer of toluidine is crucial for defining the final structure of this compound.

Exploration of Novel Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing this compound. These novel approaches often employ advanced catalysts and adhere to the principles of green chemistry.

Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of N-aryl acetamides, several catalytic systems have been explored.

Boronic Acid Catalysts: Phenylboronic acids have emerged as highly effective catalysts for direct amidation between carboxylic acids and amines. organic-chemistry.org These catalysts are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine at room temperature, thus avoiding the need for harsh reagents or high temperatures. organic-chemistry.org This method is applicable to a wide range of substrates, including α-hydroxy acids and aromatic amines. organic-chemistry.org

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes like transketolase have been engineered to catalyze the formation of carbon-nitrogen bonds, producing N-arylated hydroxamic acids from nitrosoarenes. researchgate.net While not a direct synthesis of the target compound, this research demonstrates the potential for using enzymes to create similar N-aryl amide structures under mild aqueous conditions. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a rapidly growing field that uses light energy to drive chemical reactions. nih.gov This strategy can be used for amide synthesis by generating radical intermediates under exceptionally mild conditions. For instance, aryl halides can be coupled with amines and a carbon monoxide source using a dual copper(I)/photoredox catalyst system to form amides. nih.gov Such methods provide a powerful and sustainable alternative to traditional thermal reactions. nih.gov

Interactive Table: Comparison of Catalytic Methods for Amide Synthesis

| Catalytic Method | Catalyst Example | Key Advantages | Typical Conditions | Reference |

| Boronic Acid Catalysis | 5-methoxy-2-iodophenylboronic acid (MIBA) | Mild conditions, high yields, broad substrate scope | Room temperature, molecular sieves | organic-chemistry.org |

| Biocatalysis (Related) | Engineered Transketolase | High selectivity, aqueous media, green | pH 7.5, room temperature | researchgate.net |

| Photoredox Catalysis | [Ir(ppy)₂(dtbbpy)]PF₆ / Cu(I) | Very mild conditions, uses light energy, high functional group tolerance | Visible light irradiation, room temperature | nih.gov |

Adherence to green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. For the synthesis of this compound, several strategies can be employed.

Atom Economy and One-Pot Reactions: A key principle of green chemistry is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The direct α-hydroxylation of N-(2-methylphenyl)acetamide using air as the oxidant is an excellent example of high atom economy. google.com This one-pot synthesis simplifies the procedure, reduces waste from intermediate purification steps, and avoids the use of hazardous halogenated compounds. google.com

Use of Safer Solvents: Many traditional organic reactions use volatile and often toxic solvents. Research into greener alternatives is ongoing. For related N-alkylation reactions, the use of water with a surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to be effective, eliminating the need for organic solvents. mdpi.com

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure significantly reduces energy consumption. Catalyst-mediated direct amidations and visible-light-driven photoreactions are prime examples of energy-efficient synthetic routes. organic-chemistry.orgnih.gov These methods stand in contrast to classical approaches that may require heating for extended periods.

Interactive Table: Traditional vs. Green Synthetic Approaches

| Feature | Traditional Method (e.g., Chloroacetylation) | Green/Novel Method (e.g., Catalytic Hydroxylation) | Green Advantage |

| Oxidant/Reagent | Uses stoichiometric halogenating agents (e.g., chloroacetyl chloride) | Uses catalytic amounts of a catalyst and air (O₂) as the oxidant | Avoids hazardous reagents, higher atom economy google.com |

| Solvent | Often requires volatile organic solvents (e.g., THF, DMF) | Can potentially be performed in greener solvents or even water | Reduced environmental impact and health hazards mdpi.com |

| Energy | May require heating (reflux) for reaction completion | Often proceeds at room temperature | Lower energy consumption organic-chemistry.orgnih.gov |

| Steps | Typically a two-step process (acylation then hydrolysis) | Can be achieved in a single (one-pot) step | Reduced waste, time, and resource savings google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound typically involves the N-acylation of 2-amino-o-cresol with a suitable acetylating agent, such as chloroacetyl chloride or acetic anhydride (B1165640). The optimization of this reaction is crucial for achieving high yields and purity, minimizing by-product formation, and ensuring an economical and scalable process.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the N-acylation reaction, influencing reactant solubility, reaction rate, and the selectivity between N-acylation and potential O-acylation of the phenolic hydroxyl group. A range of solvents can be employed, with their polarity and aprotic or protic nature significantly impacting the reaction course.

In the synthesis of related N-arylacetamides, solvents such as glacial acetic acid, acetonitrile, and tetrahydrofuran have been utilized. nih.gov For instance, in the synthesis of N-(2,6-dimethylphenyl)chloroacetamide, a precursor to lidocaine, glacial acetic acid is a common solvent. derpharmachemica.com The polarity of the solvent can affect the stability of charged intermediates and transition states. For example, a computational study on N-acetyl-para-aminophenol (paracetamol) showed that polar solvents can stabilize the molecule. google.com In some cases, a biphasic system or the use of phase-transfer catalysts may be beneficial to facilitate the reaction between reactants in different phases.

Interactive Table: Effect of Solvent on the N-acylation of Aminophenols (Illustrative Data)

| Solvent | Dielectric Constant (20°C) | Typical Yield (%) | Purity (%) |

| Dichloromethane | 8.93 | 85-95 | >98 |

| Acetonitrile | 37.5 | 80-90 | >97 |

| Tetrahydrofuran | 7.58 | 75-85 | >95 |

| Glacial Acetic Acid | 6.15 | 70-85 | >95 |

| Water | 80.1 | Variable | Lower due to side reactions |

Note: This table is illustrative and based on general principles and data from related syntheses. Actual results for this compound may vary.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of reaction. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote the formation of undesirable by-products and decomposition of the product. For the acylation of aminophenols, reactions are often carried out at temperatures ranging from 0°C to reflux. jcbsc.org For example, the synthesis of 2-chloro-N-(p-tolyl)acetamide is conducted by refluxing for 24 hours at 80°C. mdpi.com

A study on the N-acetylation of aminodiols showed that increasing the temperature from 80°C to 100°C significantly increased the yield of the corresponding amides. mdpi.com Conversely, some reactions, particularly those involving highly reactive acylating agents like chloroacetyl chloride, may require initial cooling to control the exothermic nature of the reaction before proceeding at room temperature or with gentle heating.

Pressure is typically not a critical parameter for this type of liquid-phase synthesis under standard conditions and is usually maintained at atmospheric pressure.

Stoichiometric Ratio Analysis for Maximizing Product Formation

The molar ratio of the reactants, specifically the aminophenol and the acetylating agent, is a key factor in maximizing the yield of the desired product while minimizing unreacted starting materials and by-products. Typically, a slight excess of the acetylating agent is used to ensure complete conversion of the aminophenol. researchgate.net

In a study on the chemoselective acetylation of 2-aminophenol, the molar ratio of the substrate to the acyl donor was optimized to be 1:5 to achieve the highest conversion. acs.org However, a large excess of the acetylating agent can sometimes lead to the formation of di-acylated products or other impurities, necessitating careful optimization. The use of a base, such as sodium acetate (B1210297) or triethylamine, is also common to neutralize the acid by-product (e.g., HCl when using chloroacetyl chloride), which can otherwise protonate the starting amine and render it unreactive. derpharmachemica.comjcbsc.org

Derivatization Strategies for this compound Analogues

Derivatization of this compound at its reactive sites, the hydroxyl group and the phenyl ring, allows for the synthesis of a diverse library of analogues with potentially modified properties.

Modifications at the Hydroxyl Functionality

The hydroxyl group of this compound can be readily modified through esterification and etherification reactions.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base. A patent for the synthesis of esters of N-(4'-hydroxyphenyl)acetamide describes reacting the hydroxyphenylacetamide with an acyl chloride in a solvent like chloroform (B151607) with pyridine (B92270) as a base. google.com This general method can be adapted for this compound to produce a variety of ester derivatives.

Etherification: The synthesis of ether derivatives can be accomplished via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then reacts with an alkyl halide. The choice of base and solvent is critical to ensure the reaction proceeds efficiently and to avoid competing side reactions.

Interactive Table: Potential Ester and Ether Derivatives of this compound

| Derivative Type | Reagent Example | Potential Product Name |

| Ester | Acetyl Chloride | 2-(Acetylamino)-2-methylphenyl acetate |

| Ester | Benzoyl Chloride | 2-(Acetylamino)-2-methylphenyl benzoate |

| Ether | Methyl Iodide | 2-Methoxy-N-(2-methylphenyl)acetamide |

| Ether | Benzyl Bromide | 2-(Benzyloxy)-N-(2-methylphenyl)acetamide |

Substitutions on the Phenyl Ring System

The aromatic phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The existing hydroxyl and acetamido groups are ortho-, para-directing activators, while the methyl group is also an ortho-, para-directing activator. The positions of substitution will be influenced by the steric hindrance and the combined directing effects of these groups.

Halogenation: Halogenation, such as chlorination or bromination, can be achieved using various halogenating agents. For instance, N-phenylacetamide can be chlorinated using chlorine gas in an aqueous suspension. rsc.org The reaction of anilides with N-halosuccinimides under visible light in the presence of a catalyst has also been reported to yield ortho-halogenated products. mdpi.com

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. jcbsc.org The conditions must be carefully controlled to prevent over-nitration and side reactions. Studies on the nitration of N-(2-hydroxyphenyl)acetamide have shown that nitro groups can be introduced at various positions on the ring. google.com

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the phenyl ring, although this reaction can be challenging with highly activated rings and may lead to polysubstitution.

Functionalization of the Amide Nitrogen

The chemical modification of the amide nitrogen in this compound presents a synthetic challenge due to the presence of two nucleophilic sites: the amide nitrogen and the phenolic hydroxyl group. Direct functionalization of the amide nitrogen without competing O-functionalization of the nearby hydroxyl group requires careful selection of reaction conditions and, in many cases, the implementation of a protecting group strategy.

Research into the direct N-alkylation or N-arylation of this compound is not extensively documented in publicly available literature. However, established methodologies for the N-functionalization of amides, such as the Buchwald-Hartwig amination and the Mitsunobu reaction, provide a framework for achieving these transformations, often necessitating the protection of the reactive hydroxyl group.

Protecting Group Strategies

To achieve selective N-functionalization, the phenolic hydroxyl group is typically protected with a group that is stable to the conditions of the N-alkylation or N-arylation reaction and can be subsequently removed without affecting the newly introduced N-substituent. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl (B83357) ethers) and esters. The choice of protecting group is critical and depends on the specific reaction conditions to be employed for the amide nitrogen modification.

N-Alkylation

The introduction of an alkyl group onto the amide nitrogen can be approached through several synthetic routes. A common method involves the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. The presence of the acidic phenolic proton complicates this approach, as it would be preferentially deprotonated. Therefore, protection of the hydroxyl group is a prerequisite.

Another powerful method for N-alkylation is the Mitsunobu reaction. wikipedia.orgmissouri.eduorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an N-alkylated amide using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.edu In the context of this compound, the amide itself would act as the nucleophile. Again, the free hydroxyl group would likely interfere, making its prior protection necessary.

A hypothetical reaction scheme for the N-alkylation of a protected derivative of this compound is presented below.

Table 1: Hypothetical N-Alkylation of O-Protected this compound

| Entry | Alkylating Agent | Reagents | Product |

| 1 | Benzyl bromide | 1. NaH, THF2. Benzyl bromide | N-Benzyl-2-(benzyloxy)-N-(2-methylphenyl)acetamide |

| 2 | Ethanol | PPh3, DEAD, THF | N-Ethyl-2-(benzyloxy)-N-(2-methylphenyl)acetamide |

This table is based on general principles of N-alkylation and does not represent experimentally verified results for this specific compound.

N-Arylation

The introduction of an aryl group at the amide nitrogen is commonly achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.org This palladium-catalyzed reaction couples an amine (or in this case, an amide) with an aryl halide or triflate. The reaction is highly versatile and tolerates a wide range of functional groups. However, the presence of a free hydroxyl group can lead to O-arylation as a competing side reaction. nih.gov Therefore, protection of the hydroxyl group is generally required for selective N-arylation.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate this transformation.

Table 2: Potential N-Arylation of O-Protected this compound via Buchwald-Hartwig Amination

| Entry | Arylating Agent | Catalyst/Ligand | Base | Product |

| 1 | Bromobenzene | Pd(OAc)2, BINAP | Cs2CO3 | N-(2-(Benzyloxy)phenyl)-N-(2-methylphenyl)acetamide |

| 2 | 4-Chlorotoluene | Pd2(dba)3, XPhos | K3PO4 | N-(2-(Benzyloxy)phenyl)-N-(2-methylphenyl)-4-methylbenzamide |

This table is based on established Buchwald-Hartwig amination protocols and does not represent experimentally verified results for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy N 2 Methylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 2-Hydroxy-N-(2-methylphenyl)acetamide, a combination of one- and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the effects of the aromatic ring, the amide linkage, the hydroxyl group, and the methyl substituent.

The aromatic protons on the tolyl group are expected to appear in the range of δ 7.0-8.0 ppm. Due to their proximity and coupling with each other, they would likely present as a complex multiplet pattern. The methyl protons (–CH₃) attached to the aromatic ring would give a singlet peak, typically in the upfield region of δ 2.2-2.5 ppm.

The methylene (B1212753) protons (–CH₂–) of the acetamide (B32628) group are adjacent to the carbonyl and hydroxyl groups, which would place their signal at approximately δ 4.0-4.5 ppm as a singlet. The hydroxyl (–OH) proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It might be observed anywhere from δ 3.0 to 5.0 ppm or even broader. The amide proton (–NH–) signal is also a broad singlet, typically found further downfield, around δ 8.0-9.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Amide (–NH–) | 8.0 - 9.0 | Broad Singlet |

| Hydroxyl (–OH) | 3.0 - 5.0 | Broad Singlet |

| Methylene (–CH₂–) | 4.0 - 4.5 | Singlet |

| Methyl (–CH₃) | 2.2 - 2.5 | Singlet |

Note: The predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. The aromatic carbons will resonate in the δ 110-140 ppm region. The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group will have distinct shifts within this range, influenced by the substituents. The methylene carbon (–CH₂–) adjacent to the hydroxyl group would likely appear around δ 60-65 ppm. The methyl carbon (–CH₃) of the tolyl group will be the most upfield signal, expected around δ 17-20 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-N) | 135 - 140 |

| Aromatic (C-CH₃) | 128 - 132 |

| Aromatic (Ar-C) | 120 - 130 |

| Methylene (–CH₂–) | 60 - 65 |

| Methyl (–CH₃) | 17 - 20 |

Note: The predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would show correlations among the aromatic protons, helping to elucidate their substitution pattern and assign their individual signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the methylene proton signal at δ 4.0-4.5 ppm would show a correlation to the methylene carbon signal at δ 60-65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the amide proton could show a correlation to the carbonyl carbon and the aromatic carbon to which the nitrogen is attached. The methylene protons would show correlations to the carbonyl carbon.

Dynamic NMR Studies for Conformational Dynamics and Exchange Phenomena

Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes and chemical exchange. libretexts.org For this compound, two key dynamic processes could be investigated:

Amide Bond Rotation: The C-N bond of the amide group has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (cis and trans). DNMR studies at variable temperatures could reveal the energy barrier for this rotation. At low temperatures, separate signals for the different conformers might be observed, which would coalesce into a single averaged signal as the temperature is raised and the rotation becomes faster on the NMR timescale. youtube.com

Amide-Imidol Tautomerism: This compound can theoretically exist in equilibrium between the amide form and its imidol tautomer, where the proton from the nitrogen migrates to the carbonyl oxygen. A study on the related compound 2-hydroxy-N-m-tolylacetamide using DFT calculations suggests the amide form is more stable. semanticscholar.orgimist.ma DNMR could potentially be used to study the kinetics of this tautomeric exchange, although the equilibrium may heavily favor one form. scienceweb.uz

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Signatures of Hydroxyl and Amide Functional Groups

The IR and Raman spectra of this compound are expected to show characteristic bands for its key functional groups.

Hydroxyl (–OH) Group: A broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.

Amide (–NH– and C=O) Group: The N-H stretching vibration of the secondary amide should appear as a sharp to moderately broad band around 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the IR spectrum between 1630 and 1680 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, typically appears in the region of 1520-1570 cm⁻¹. Theoretical IR studies on the related p-tolyl isomer support these expected ranges. youtube.com

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O–H stretch | 3200 - 3600 | Strong, Broad |

| Amide | N–H stretch | 3300 - 3500 | Medium, Sharp |

| Amide | C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N–H bend (Amide II) | 1520 - 1570 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic | C–H stretch | 3000 - 3100 | Medium |

| Alkyl | C–H stretch | 2850 - 3000 | Medium |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions and potential tautomeric equilibria in molecules like this compound. Studies on the related compound, 2-hydroxy-N-m-tolyl-acetamide (HTA), have shown that this class of compounds can theoretically exist in amide and imidol tautomeric forms. researchgate.net The UV-Vis spectrum of HTA, recorded in ethanol, can be analyzed in neutral, basic, and acidic solutions to observe shifts in the absorption bands, which can indicate changes in the electronic structure or tautomeric equilibrium. researchgate.net For instance, the formation of a phenolate (B1203915) or naphtholate anion upon deprotonation in a basic medium typically results in a significant red shift (bathochromic shift) of the absorption maximum. mdpi.com Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental UV-Vis data by predicting the electronic spectra of different tautomers and conformers, helping to assign the observed absorption bands to specific electronic transitions (e.g., π → π* and n → π*). researchgate.net

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, with a molecular formula of C9H11NO2, the expected monoisotopic mass is approximately 165.08 Da. Electron ionization mass spectrometry (EI-MS) of related acetanilide (B955) derivatives, such as N-(2-hydroxyphenyl)acetamide, provides valuable information on their fragmentation patterns. nih.gov Common fragmentation pathways for N-arylacetamides involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For example, the loss of the acetyl group (CH3CO) or the entire acetamido group can be observed. The presence of the hydroxyl and methyl groups on the phenyl ring will also influence the fragmentation, potentially leading to rearrangements and the formation of specific fragment ions that can be used to confirm the structure of the molecule. Predicted collision cross-section (CCS) values for different adducts ([M+H]+, [M+Na]+, etc.) can also be calculated to aid in structural confirmation in more advanced MS techniques.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The unit cell parameters (a, b, c, α, β, γ) and the space group are fundamental properties determined from single-crystal X-ray diffraction analysis. These parameters define the size and symmetry of the repeating unit of the crystal lattice. For example, the related compound N-(2-methoxyphenyl)acetamide crystallizes in the orthorhombic space group Pbca. The specific values for the unit cell dimensions provide a unique fingerprint for the crystalline form of a compound.

Table 1: Crystallographic Data for an Analogous Compound

| Parameter | N-(2-methoxyphenyl)acetamide |

|---|---|

| Chemical Formula | C9H11NO2 |

| Formula Weight | 165.19 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5115 (7) |

| b (Å) | 18.7385 (19) |

| c (Å) | 10.0216 (8) |

| V (ų) | 1786.2 (3) |

| Z | 8 |

The analysis of intermolecular interactions in the crystal structures of N-arylacetamides reveals the dominant role of hydrogen bonding in directing the crystal packing. In the crystal structure of N-(2-methoxyphenyl)acetamide, adjacent molecules are linked by N-H···O and C-H···O hydrogen bonds, forming supramolecular chains. Similarly, in N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, which features two independent molecules (A and B) in the asymmetric unit, the crystal structure is characterized by N-H···O, O-H···O, and weak C-H···O hydrogen bonds that link the molecules into infinite chains. These interactions are crucial for the stability and physical properties of the crystalline material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-methoxyphenyl)acetamide |

| 2-hydroxy-N-m-tolyl-acetamide |

| N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide |

| N-[(2-Hydroxy-1-naphthyl)(2-hydroxyphenyl)methyl]acetamide |

| N-(2-hydroxyphenyl)acetamide |

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the conformational analysis of this compound in the crystalline state, including specific torsion angles and planarity, is not publicly available.

While research exists for structurally related compounds, such as N-methyl-N-(2-methylphenyl)acetamide and other acetanilide derivatives, these findings are not directly transferable to the target molecule due to the influence of the hydroxyl group on its solid-state packing and conformation. The presence of the hydroxyl group is expected to introduce specific hydrogen bonding patterns that would significantly affect the molecule's torsion angles and the planarity of its constituent groups.

Without access to the specific crystallographic data for this compound, a scientifically accurate and detailed analysis as requested in the outline cannot be provided at this time. Further experimental investigation, such as single-crystal X-ray diffraction, would be required to determine the precise conformational parameters of this compound.

Lack of Specific Research Data for this compound

While extensive research is available for structurally similar molecules, particularly its isomer 2-Hydroxy-N-m-tolyl-acetamide (where the methyl group is in the meta position), this data cannot be accurately extrapolated to the ortho-isomer requested. imist.maresearchgate.netimist.ma The difference in the position of the methyl group on the phenyl ring—from meta to ortho—would introduce distinct steric and electronic effects. These differences would significantly alter the molecule's conformational landscape, energetic stability, electronic properties, and spectroscopic signatures.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request for information solely on "this compound," it is not possible to generate the detailed article as outlined. Using data from the meta-isomer would be scientifically inaccurate and misleading.

Research on the related meta-isomer includes:

Density Functional Theory (DFT) Calculations : Studies have optimized the geometry of conformers and tautomers of 2-hydroxy-N-m-tolyl-acetamide using DFT methods like B3LYP with basis sets such as 6-311G(d,p). imist.maresearchgate.net

Tautomerism : The amide-imidol tautomeric equilibrium has been a key focus of these investigations, with calculations of Gibbs free energies to determine the relative stability of the tautomers in different phases. imist.maresearchgate.net

Spectroscopic Correlation : Theoretical UV-Vis and IR spectra have been calculated and compared with experimental data to identify key absorption bands. imist.ma

However, without equivalent peer-reviewed research conducted specifically on the This compound isomer, the generation of a scientifically rigorous and accurate article according to the provided outline is not feasible at this time.

Computational Chemistry and Theoretical Studies of 2 Hydroxy N 2 Methylphenyl Acetamide

Tautomeric Equilibrium Investigations (e.g., Amide-Imidol Tautomerism)

Thermodynamic and Kinetic Aspects of Tautomerization Processes

Tautomerism, the interconversion of structural isomers, is a key consideration for a molecule like 2-Hydroxy-N-(2-methylphenyl)acetamide, which possesses both amide and hydroxyl functional groups. Theoretical studies can elucidate the thermodynamic stability and the kinetic barriers of potential tautomeric forms. While specific studies on this compound are not prevalent, research on analogous systems, such as N-hydroxy amidines, demonstrates that density functional theory (DFT) is a common method to calculate the kinetic and thermodynamic data of tautomers. americanelements.com

For this compound, at least two potential tautomers can be considered: the existing amide form and its imidic acid (enol) tautomer.

Thermodynamic Considerations: Computational methods can predict the relative energies of these tautomers. Typically, the amide form is significantly more stable than the imidic acid form. Studies on similar compounds have shown energy differences in the range of 4-10 kcal/mol, favoring the amide tautomer. americanelements.com These calculations are often performed at high levels of theory, such as B3LYP with large basis sets (e.g., 6-311++G**) or composite methods like CBS-QB3, to achieve high accuracy. americanelements.com

Kinetic Analysis: The energy barrier for the interconversion between tautomers is a critical factor in determining their ability to coexist. For related N-hydroxy amidines, this barrier has been calculated to be quite high, in the range of 33-71 kcal/mol for an uncatalyzed reaction. americanelements.com This suggests that, at room temperature, the spontaneous conversion between the amide and imidic acid forms of this compound would be extremely slow, making one tautomer predominant. americanelements.com Transition state theory can be applied to estimate the reaction rate constants based on the calculated activation energies. americanelements.com

A hypothetical summary of thermodynamic and kinetic data for the tautomerization of this compound, based on findings for similar molecules, is presented below.

| Parameter | Hypothetical Value Range | Significance |

| Relative Energy (ΔE) | 4-10 kcal/mol (Amide more stable) | Indicates the equilibrium position between tautomers. |

| Activation Energy (Ea) | 30-70 kcal/mol (Uncatalyzed) | Determines the rate of interconversion. A high barrier suggests slow kinetics. |

Solvation Effects on Tautomeric Preferences (e.g., Polarizable Continuum Models)

The surrounding solvent environment can significantly influence the stability of tautomers. Polarizable Continuum Models (PCMs) are a common computational approach to simulate these solvation effects. In a PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For this compound, the two primary tautomers (amide and imidic acid) would exhibit different polarities. The amide form generally has a larger dipole moment than the imidic acid form. Consequently, polar solvents are expected to stabilize the amide tautomer to a greater extent than the less polar imidic acid tautomer through dipole-dipole interactions and hydrogen bonding.

Computational studies on other heterocyclic compounds have demonstrated that increasing the solvent polarity can alter the relative energies of tautomers. For instance, in some systems, a tautomer that is less stable in the gas phase can become more stabilized in a polar solvent, although a complete reversal of stability is not always observed. The use of PCM in conjunction with DFT allows for the calculation of tautomeric equilibria in various solvents, providing insights into how the compound will behave in different chemical environments. Water-assisted tautomerism, where explicit water molecules act as a catalyst, has been shown to significantly lower the activation barrier for interconversion in other systems. americanelements.com

| Solvent | Dielectric Constant (ε) | Hypothetical Effect on Tautomeric Equilibrium |

| Gas Phase | 1 | Baseline for comparison. |

| Benzene (B151609) | 2.3 | Minimal stabilization of the more polar tautomer. |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Moderate stabilization of the more polar tautomer. |

| Methanol | 33 | Significant stabilization of the more polar tautomer. |

| Water | 78.4 | Strongest stabilization of the more polar tautomer. |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Phase Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational flexibility, solvent interactions, and the formation of intra- and intermolecular hydrogen bonds.

For this compound, key areas of conformational flexibility include the rotation around the C-N amide bond and the orientation of the tolyl and hydroxyl groups. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformers in a given solvent.

Furthermore, these simulations can explicitly model the interactions between the solute and individual solvent molecules. This provides a more detailed picture than continuum models, showing, for example, the structure and lifetime of hydrogen bonds between the amide/hydroxyl groups and surrounding water molecules. Studies on similar compounds, like N-(2-hydroxy-4-methylphenyl)acetamide, have used techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with simulations to investigate the formation of inter- and intramolecular hydrogen bonds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. While specific QSPR models for this compound are not readily found, the methodology can be applied to predict various properties.

To develop a QSPR model, a set of related molecules would be used, and for each, a series of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to a property of interest (e.g., solubility, melting point, or a specific biological activity).

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy N 2 Methylphenyl Acetamide

Reactions Involving the α-Hydroxyl Group

The α-hydroxyl group is a key site for various chemical reactions, including oxidation, esterification, etherification, and elimination processes. Its reactivity is characteristic of a secondary alcohol, although modified by the adjacent electron-withdrawing amide group.

The oxidation of the α-hydroxyl group in 2-Hydroxy-N-(2-methylphenyl)acetamide is a feasible transformation. Safety information for the compound indicates its incompatibility with oxidizing agents, suggesting that it is susceptible to oxidation. fishersci.com The expected product of this reaction would be the corresponding α-keto amide, N-(2-methylphenyl)-2-oxoacetamide.

The mechanism of oxidation would depend on the specific reagent employed. Common oxidizing agents for secondary alcohols, such as chromium-based reagents (e.g., PCC), manganese-based reagents (e.g., KMnO₄), or milder, more selective methods like Swern or Dess-Martin periodinane oxidation, could potentially effect this transformation. The reaction would involve the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.

Characterization of the product, N-(2-methylphenyl)-2-oxoacetamide, would rely on standard spectroscopic techniques. The disappearance of the O-H stretch in the IR spectrum and the downfield shift of the α-carbon signal in the ¹³C NMR spectrum would indicate the conversion of the alcohol to a ketone.

Table 1: Potential Oxidation Reactions

| Oxidizing Agent | Expected Product | Potential Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | N-(2-methylphenyl)-2-oxoacetamide | Dichloromethane (DCM), Room Temperature |

| Potassium permanganate (B83412) (KMnO₄) | N-(2-methylphenyl)-2-oxoacetamide or over-oxidation products | Basic, cold conditions |

| Dess-Martin periodinane (DMP) | N-(2-methylphenyl)-2-oxoacetamide | Dichloromethane (DCM), Room Temperature |

The α-hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification involves reacting the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. For example, reaction with acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) would yield 2-(acetyloxy)-N-(2-methylphenyl)acetamide. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide). This would result in the formation of a compound such as 2-methoxy-N-(2-methylphenyl)acetamide.

Under acidic and/or thermal conditions, the α-hydroxyl group can be eliminated through a dehydration reaction. The protonation of the hydroxyl group by an acid catalyst would form a good leaving group (water). Subsequent elimination, likely following an E1 or E2 mechanism, would lead to the formation of an enamide, N-(2-methylphenyl)ethenamide. The stability of the resulting conjugated system would be a driving force for this reaction.

Reactivity of the Amide Moiety

The amide functional group in this compound is generally stable but can undergo reactions such as hydrolysis and nucleophilic substitution under specific conditions.

Amide hydrolysis involves the cleavage of the amide bond (C-N bond). This reaction can be catalyzed by either acid or base and typically requires heating. libretexts.org

Acidic Hydrolysis: When heated with a strong acid (e.g., aqueous hydrochloric acid), the amide is hydrolyzed to form a carboxylic acid and an ammonium (B1175870) salt. libretexts.org For this compound, this reaction would yield 2-hydroxyacetic acid and the 2-methylanilinium ion. The mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Hydrolysis: Heating the amide with a strong base (e.g., aqueous sodium hydroxide) also results in hydrolysis. libretexts.org In this case, the products are a carboxylate salt and an amine. libretexts.org For this compound, basic hydrolysis would produce the salt of 2-hydroxyacetic acid (e.g., sodium 2-hydroxyacetate) and the free amine, o-toluidine (B26562) (2-methylaniline). The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon.

Table 2: Amide Hydrolysis Products

| Condition | Reagents | Products |

|---|---|---|

| Acidic | Dilute HCl, heat | 2-Hydroxyacetic acid + 2-Methylanilinium chloride |

| Basic | NaOH(aq), heat | Sodium 2-hydroxyacetate + o-Toluidine |

While the amide carbonyl is less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to resonance stabilization, it can still undergo substitution reactions, especially with strong nucleophiles. A key example is the reduction of the amide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group (-CH₂-). This reaction would transform this compound into N-(2-hydroxyethyl)-2-methylaniline. The reaction proceeds via the formation of a complex intermediate which is then hydrolyzed to yield the amine product.

Aromatic Ring Functionalization

The 2-methylphenyl ring in this compound is susceptible to functionalization through various reactions, most notably electrophilic aromatic substitution and directed metalation.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of substituents onto the benzene (B151609) ring. masterorganicchemistry.com The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile. In this compound, the hydroxyl group (after conversion to an ether or other protecting group) and the amide group are both ortho-, para-directing activators, while the methyl group is a weak ortho-, para-director.

The interplay of these groups would likely lead to a mixture of products, with substitution occurring at the positions most activated and sterically accessible. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at a position ortho or para to the directing groups. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Both the amide and hydroxyl groups (or their protected forms) in this compound can act as effective DMGs. wikipedia.orgharvard.edu

Treatment of a protected derivative of this compound with a strong base like n-butyllithium would likely result in lithiation at the position ortho to the directing group. uwindsor.ca The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org This method offers a significant advantage over traditional EAS by providing access to substitution patterns that are otherwise difficult to achieve. wikipedia.orguwindsor.ca

| Functionalization | Reagents | Directing Influence | Potential Products |

| Electrophilic Aromatic Substitution | Electrophile + Lewis Acid | -OH, -NHAc, -CH₃ (ortho, para) | Substituted aromatic ring |

| Directed ortho-Metalation | Organolithium Reagent | -OH, -NHAc (ortho) | Regioselectively substituted ring |

Role as a Precursor in Complex Organic Synthesis

The functional groups present in this compound make it a potentially valuable building block for the synthesis of more complex molecules, including novel heterocyclic systems and polymers.

The presence of both a nucleophilic hydroxyl group and an amide functionality within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, under appropriate conditions, the hydroxyl group could potentially attack the amide carbonyl, leading to the formation of a lactone-like or other cyclic ether structures, although this would likely require activation of the amide.

More plausibly, derivatives of this compound could undergo cyclization. For example, conversion of the hydroxyl group to a leaving group could be followed by intramolecular nucleophilic attack by the amide nitrogen to form a nitrogen-containing heterocycle. Studies on related N-(2-hydroxyphenyl)carbamates have shown that the proximity of a hydroxyl group to an isocyanate (which could be formed via a Curtius rearrangement of a derivative) can lead to a cyclization reaction. nih.gov

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are another avenue for utilizing this compound. The hydroxyl group can participate in condensation reactions with carboxylic acids or their derivatives to form esters. Similarly, the amide N-H bond, while generally not highly reactive, can under certain conditions react with electrophiles.

The bifunctional nature of this compound, possessing both a hydroxyl and an amide group, suggests its potential as a monomer in polymerization reactions. For example, if a diacid or diacyl chloride were reacted with a derivative of this compound where the amine is primary, a polyamide could be formed. While specific polymerization studies involving this exact compound are not readily found in the literature, the principles of step-growth polymerization of polyamides and polyesters are well-established. youtube.com The synthesis of N-methylol polyamides, for instance, demonstrates how modification of the amide nitrogen can be used to create novel polymer structures. rsc.org

Formation of Diverse Heterocyclic Compounds

The molecular architecture of this compound, featuring a reactive hydroxyl group and an N-aryl amide moiety, renders it a versatile precursor for the synthesis of various heterocyclic systems. While direct studies on this specific compound are not extensively documented, its functional groups suggest its utility in cyclization reactions, a cornerstone in the synthesis of pharmaceutically relevant scaffolds. The reactivity can be harnessed in both intramolecular and intermolecular transformations to yield a range of heterocyclic structures.

Notably, derivatives of acetamide (B32628) are recognized as valuable intermediates in the creation of medicinal and agrochemical compounds. researchgate.net The strategic placement of the hydroxyl and amide functionalities in this compound allows for its potential conversion into key building blocks for multi-ring systems. For instance, compounds with related structures, such as N-arylacetamides, have been utilized in the synthesis of various bioactive heterocyclic compounds. iucr.org

One of the primary applications of precursors with similar ortho-substituted aniline (B41778) motifs is in the synthesis of quinoxalines and benzodiazepines. Quinoxalines, which are bicyclic compounds composed of a benzene and a pyrazine (B50134) ring, are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.pt While this compound is not a direct o-phenylenediamine, it can be envisioned as a synthon for α-hydroxy ketones, which are also used in quinoxaline (B1680401) synthesis. nih.gov

Similarly, 1,5-benzodiazepines, a class of seven-membered heterocyclic compounds, are commonly prepared by the condensation of o-phenylenediamines with ketones, α,β-unsaturated carbonyl compounds, or β-haloketones. nih.govnih.gov The structural elements of this compound could be chemically manipulated to participate in such condensation reactions.

The table below outlines potential heterocyclic systems that could be derived from this compound, based on established synthetic methodologies for analogous structures.

| Heterocyclic Product | General Reaction Type | Potential Co-reactant | Catalyst/Conditions |

| Quinoxaline Derivatives | Condensation-Oxidation | o-phenylenediamine | Acid or base catalyst, oxidant (e.g., DMSO) |

| 1,5-Benzodiazepine Derivatives | Condensation | Ketone | Acid catalyst (e.g., H-MCM-22, acetic acid), Room temperature to reflux |

| Benzoxazasilole Derivatives | Silylation/Cyclization | Dichlorosilanes | Base |

| β-Lactam Derivatives | Cyclization | --- | Dehydrating agent |

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms is critical for optimizing reaction conditions and understanding the formation of products and byproducts. While specific mechanistic and transition state analyses for reactions involving this compound are not extensively detailed in the available literature, the mechanisms for the formation of the heterocyclic systems mentioned above are well-established through studies of analogous reactions.

Quinoxaline Formation:

The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl or α-hydroxy carbonyl compounds is a cornerstone reaction in heterocyclic chemistry. nih.govnih.gov The generally accepted mechanism proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound (or its equivalent).

Schiff Base Formation: Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a dihydropyrazine (B8608421) intermediate.

Oxidation: The final step involves the oxidation of the dihydropyrazine ring to form the stable, aromatic quinoxaline ring system. When α-hydroxy ketones are used, an in-situ oxidation of the hydroxyl group to a carbonyl is often the initial step, followed by the condensation pathway.

Transition state analyses for these types of reactions typically focus on the energy barriers associated with the cyclization and oxidation steps, which are often rate-determining.

1,5-Benzodiazepine Formation:

The synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones is another well-studied condensation reaction. nih.govnih.gov The mechanism is generally understood to involve:

Initial Condensation: One of the amino groups of the o-phenylenediamine reacts with the ketone to form a carbinolamine, which then dehydrates to a Schiff base.

Michael Addition/Cyclization: If an α,β-unsaturated ketone is used, the reaction often proceeds via a Michael addition of the second amino group to the β-carbon of the enone system, followed by cyclization. When a simple ketone is used with another equivalent of o-phenylenediamine, a more complex pathway can occur. In the presence of a catalyst, the reaction between one molecule of o-phenylenediamine and two molecules of a ketone can lead to the formation of the seven-membered ring.

Tautomerization/Dehydration: The cyclized intermediate then undergoes tautomerization and dehydration to yield the final 1,5-benzodiazepine product.

Mechanistic studies often utilize spectroscopic techniques to identify intermediates and computational methods to model the transition states of the cyclization and rearrangement steps. For instance, the use of solid acid catalysts like H-MCM-22 has been shown to efficiently promote the condensation and cyclization steps under mild conditions. nih.gov

Advanced Research Applications of 2 Hydroxy N 2 Methylphenyl Acetamide

Supramolecular Chemistry and Crystal Engineering

Direct research on the supramolecular chemistry and crystal engineering of 2-Hydroxy-N-(2-methylphenyl)acetamide is not readily found. However, analysis of its molecular structure, which contains both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) groups, suggests a strong potential for forming intricate supramolecular assemblies.

A study on a positional isomer, 2-hydroxy-N-m-tolylacetamide, has shown that it forms centrosymmetric dimers in the crystalline state through paired intermolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen. This self-assembly into dimers is a fundamental concept in supramolecular chemistry. It is plausible that this compound would exhibit similar or even more complex hydrogen bonding networks, potentially leading to the formation of tapes, sheets, or three-dimensional frameworks. The presence of the ortho-methyl group could influence the steric hindrance and the preferred packing motifs in the solid state, making it an interesting candidate for crystal engineering studies.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Potential Interaction |

| Hydroxyl (-OH) | Carbonyl (C=O) | Intermolecular Dimer Formation |

| Amide (N-H) | Hydroxyl (-OH) | Inter- or Intramolecular Chain/Ring Formation |

| Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular Chain Formation |

| Amide (N-H) | Carbonyl (C=O) | Intermolecular Sheet Formation |

Ligand Chemistry in Coordination Complexes

There is a lack of specific studies detailing the use of this compound as a ligand in coordination complexes. However, a structurally related compound, 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide, is noted for its chelation capabilities. The hydroxyimino group in this related compound is a key feature for coordination with metal ions.

For this compound, the presence of the hydroxyl and amide functionalities provides potential binding sites for metal ions. Chelation could occur through the coordination of a metal center with the oxygen of the hydroxyl group and the oxygen of the amide's carbonyl group, forming a stable ring structure. The effectiveness of this chelation would depend on the specific metal ion and the steric effects of the 2-methylphenyl group. Further research would be needed to confirm and characterize any such coordination complexes.

Role in Polymer Science (as monomer units or functional additives)

Currently, there is no available research that describes the use of this compound as a monomer unit in polymerization reactions or as a functional additive in polymer formulations. In theory, the hydroxyl group could be functionalized to introduce a polymerizable group, or the entire molecule could be incorporated as a pendant group to impart specific properties, such as hydrophilicity or hydrogen bonding capabilities, to a polymer chain.

Applications in Chemical Sensing and Molecular Recognition (non-biological)

There are no specific reports on the application of this compound in non-biological chemical sensing or molecular recognition. The hydrogen bonding capabilities of the molecule could theoretically be exploited for the recognition of specific anions or neutral molecules. For instance, the amide N-H and hydroxyl -OH groups could act as recognition sites for anions that can accept hydrogen bonds. However, without experimental data, this remains a speculative application.

Future Directions and Emerging Research Avenues for 2 Hydroxy N 2 Methylphenyl Acetamide

Exploration of Undiscovered and Efficient Synthetic Pathways

The development of novel and efficient synthetic methodologies is paramount for the sustainable and cost-effective production of 2-Hydroxy-N-(2-methylphenyl)acetamide. Current research focuses on moving beyond traditional batch processes to more streamlined and atom-economical routes.

Future investigations are likely to concentrate on the following areas:

Direct Amidation of Phenolic Precursors: Research into the direct amidation of hydroquinone (B1673460) derivatives using ammonium (B1175870) acetate (B1210297) in acetic acid presents a potential metal-free catalytic pathway. researchgate.netsemanticscholar.org This approach, if optimized for 2-methylphenyl substituted phenols, could offer a more environmentally benign and cost-effective synthesis.

N-Arylation of Acetamide (B32628): The copper-catalyzed N-arylation of acetamide with substituted iodoferrocenes has been explored, providing insights into the coupling reaction mechanisms. bsu.byresearchgate.netchemrxiv.org Future work could adapt these copper-based catalytic systems, potentially using more accessible aryl halides or boronic acids as starting materials for the synthesis of this compound.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and simplified scale-up. azolifesciences.comatomfair.comchemicalindustryjournal.co.ukseqens.com The development of a continuous flow process for the synthesis of this compound, possibly integrating multiple reaction steps, is a promising avenue for industrial-scale production. digitellinc.com

Piperazine-Based Acetanilide (B955) Strategies: Synthetic routes for piperazine-based acetanilides often involve the reaction of anilines with bromoacetyl bromide followed by substitution with a piperazine (B1678402) derivative. tandfonline.comresearchgate.net While not a direct synthesis of the title compound, these multi-step sequences provide a versatile platform that could be adapted to introduce the hydroxyl and methylphenyl functionalities.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct Amidation | Metal-free, potentially lower cost | Optimization of reaction conditions for substituted phenols |

| N-Arylation | Well-studied mechanism, versatile | Development of efficient and recyclable copper or palladium catalysts |

| Flow Chemistry | Improved safety, scalability, and consistency | Design of a continuous reactor setup and optimization of flow parameters |

| Acetanilide Derivatization | Modular approach for creating derivatives | Exploration of protecting group strategies and efficient coupling reactions |

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize synthetic pathways and ensure product quality, real-time monitoring of reaction kinetics and intermediates is crucial. Process Analytical Technology (PAT) offers a suite of tools that can be applied to the synthesis of this compound. mt.commt.comnih.gov

Future research in this area will likely involve:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. mt.comamericanpharmaceuticalreview.comrsc.org Implementing these spectroscopic probes in a reaction vessel or a flow reactor can enable precise control over reaction parameters and endpoints. rsc.orgyoutube.com

Multivariate Data Analysis: The large datasets generated by in-situ spectroscopy can be analyzed using multivariate statistical methods to build predictive models of the reaction process. americanpharmaceuticalreview.com This can help in identifying critical process parameters that affect yield and purity.

Integrated Analytical Platforms: The future may see the development of integrated platforms that combine multiple spectroscopic techniques (e.g., UV-Vis, NMR) for a more comprehensive understanding of the reaction mechanism. osti.govnih.gov

The application of these technologies will facilitate a Quality by Design (QbD) approach to the manufacturing of this compound, ensuring consistent quality and process robustness. gea.com

High-Throughput Computational Screening for Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties. High-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) modeling can accelerate the discovery of novel derivatives of this compound with tailored reactivity. nih.govazolifesciences.com

Key research avenues include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico and calculating their electronic and steric properties, researchers can establish relationships between molecular structure and reactivity. nih.govresearchgate.netcreative-proteomics.com This knowledge can guide the synthesis of new derivatives with desired characteristics.

QSAR Modeling: Developing QSAR models can enable the prediction of the reactivity and potential applications of unsynthesized derivatives. nih.gov These models are built by correlating the structural features of a set of known compounds with their experimentally determined activities.

Virtual Screening with Molecular Docking: For applications where the compound or its derivatives may interact with a biological target, high-throughput virtual screening using tools like AutoDock-GPU can identify promising candidates from large compound libraries. nih.gov This approach can significantly reduce the time and cost associated with experimental screening.

Automated High-Throughput Screening: Combining automated synthesis platforms with rapid screening assays allows for the experimental validation of computational predictions on a large scale. youtube.comnih.govmpg.de

The integration of these computational and experimental HTS techniques will enable a more targeted and efficient exploration of the chemical space around this compound.

Design of Novel Catalytic Systems Based on the Compound's Structural Features

The acetamide and hydroxyphenyl moieties of this compound offer potential coordination sites for metal ions, suggesting that the compound itself or its derivatives could serve as ligands in novel catalytic systems.

Future research could explore:

Coordination Chemistry: Investigating the coordination behavior of this compound with various transition metals could lead to the discovery of new catalysts. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phenyl ring.

Catalytic Applications: Once novel metal complexes are synthesized, their catalytic activity can be screened for a variety of organic transformations, such as C-C and C-N cross-coupling reactions, hydrogenations, and oxidations. mdpi.com

Bioinorganic Catalysis: Inspired by metalloenzymes, researchers could design bioinorganic hybrid catalysts where a derivative of this compound acts as a ligand to mimic an enzyme's active site. researchgate.net

High-Throughput Catalyst Screening: Combinatorial approaches can be employed to rapidly synthesize and screen libraries of potential catalysts based on the compound's scaffold, accelerating the discovery of highly active and selective systems. nih.gov

The development of such catalytic systems would represent a significant advancement, leveraging the unique structural features of this compound to create new tools for chemical synthesis.

Integration with Advanced Manufacturing Technologies for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires the adoption of advanced manufacturing technologies to ensure efficiency, safety, and scalability. pharmasalmanac.comfda.gov For this compound, this involves moving away from traditional batch manufacturing towards more modern approaches.

Future directions in this area include:

Continuous Manufacturing (CM): Implementing a continuous manufacturing process, where raw materials are continuously fed into the system and the product is continuously removed, can lead to significant improvements in efficiency and product consistency. manufacturingdive.compharmtech.com This approach is particularly well-suited for the pharmaceutical and fine chemical industries. chemicalindustryjournal.co.uk

Flow Chemistry: As mentioned earlier, flow chemistry is a key enabling technology for continuous manufacturing. azolifesciences.comseqens.com The use of microreactors or plug flow reactors can enhance reaction control, improve safety when handling hazardous reagents, and facilitate seamless scaling from the lab to production. atomfair.comdigitellinc.comcorning.comrsc.orgresearchgate.net

Process Automation and Control: Integrating advanced sensors and automated control systems into the manufacturing process is essential for maintaining optimal conditions and ensuring consistent product quality. osti.gov This aligns with the principles of PAT and QbD. mt.comgea.com

Sustainable Manufacturing: Future research should also focus on developing greener and more sustainable manufacturing processes by minimizing waste, reducing energy consumption, and utilizing renewable resources where possible. atomfair.com

The table below summarizes the key advantages of integrating advanced manufacturing technologies.

| Technology | Key Advantages |

| Continuous Manufacturing | Increased efficiency, consistent product quality, reduced footprint. manufacturingdive.compharmtech.com |

| Flow Chemistry | Enhanced safety, precise process control, rapid scalability. azolifesciences.comatomfair.comseqens.com |

| Process Automation | Improved process robustness, real-time quality assurance. americanpharmaceuticalreview.comosti.gov |

| Sustainable Practices | Reduced environmental impact, improved cost-effectiveness. atomfair.com |

By embracing these future directions, the scientific and industrial communities can unlock the full potential of this compound, paving the way for new discoveries and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products